1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic processes to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can interact with proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different ring structure.
2,5-Diformylfuran: Another compound with similar functional groups but different chemical properties.
5-Methylfurfural: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
1-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C6H10N2O3 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)4-1-2-5(10)8(4)3-9/h4,9H,1-3H2,(H2,7,11) |
InChI Key |
LTJUICUBMCMMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)CO |
Origin of Product |
United States |
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